N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a benzodioxine ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE involves multiple steps, starting with the preparation of the benzothiazole and benzodioxine intermediates. The reaction conditions typically include the use of chlorinating agents, amines, and carboxylic acids under controlled temperatures and pressures. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The nitro group on the benzothiazole ring can be reduced to an amine.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and benzodioxine rings may interact with the active sites of enzymes, inhibiting their activity. The carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Compared to other similar compounds, N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE is unique due to its combination of functional groups and structural features. Similar compounds include:
4-CHLORO-1,3-BENZOTHIAZOL-2-YL derivatives: These compounds share the benzothiazole ring but differ in their substituents.
2,3-DIHYDRO-1,4-BENZODIOXINE derivatives: These compounds share the benzodioxine ring but differ in their substituents.
Carboxamide derivatives: These compounds share the carboxamide group but differ in their aromatic rings.
The unique combination of these functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S.ClH/c1-23(2)8-9-24(20-22-18-14(21)4-3-5-17(18)28-20)19(25)13-6-7-15-16(12-13)27-11-10-26-15;/h3-7,12H,8-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFIIZKGUZJCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC4=C(C=C3)OCCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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